tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate
Overview
Description
Scientific Research Applications
tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that isoindoline derivatives are often used in the synthesis of bioactive molecules and drug substances .
Mode of Action
Isoindoline derivatives are known to play a significant role in cell biology .
Biochemical Pathways
The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Result of Action
Indole derivatives, both natural and synthetic, show various biologically vital properties .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline derivatives has been underscored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate typically involves the protection of the amine group followed by the introduction of the hydroxymethyl group. One common method involves the reaction of isoindoline with di-tert-butyl dicarbonate (Boc2O) to form the N-Boc protected isoindoline. This intermediate is then reacted with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of N-Boc-4-(carboxymethyl)isoindoline.
Reduction: Formation of this compound.
Substitution: Formation of various substituted isoindoline derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-4-(carboxymethyl)isoindoline
- N-Boc-4-(methoxymethyl)isoindoline
- N-Boc-4-(aminomethyl)isoindoline
Uniqueness
tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile building block for the development of new compounds with diverse applications .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-10-5-4-6-11(9-16)12(10)8-15/h4-6,16H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSOTXYAMVQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701125004 | |
Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701125004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-56-4 | |
Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701125004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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